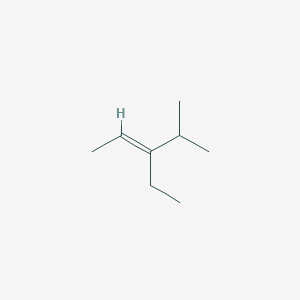

3-Ethyl-4-methyl-2-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-ethyl-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDBMUTNIZGD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-68-8 | |

| Record name | 3-Ethyl-4-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methyl-2-pentene: Structure, Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3-Ethyl-4-methyl-2-pentene, a branched octene isomer. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's chemical behavior and characteristics. This document delves into its structural nuances, physicochemical properties, synthetic pathways, characteristic reactivity, and spectroscopic signature.

Molecular Structure and Physicochemical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1] Its structure features a five-carbon backbone (pentene) with a double bond at the second carbon. An ethyl group is attached to the third carbon, and a methyl group is on the fourth carbon.[2] This substitution pattern makes it a tetrasubstituted alkene, which has significant implications for its reactivity and spectroscopic properties.

The presence of the double bond allows for the existence of geometric isomers, namely the (E) and (Z) forms, which differ in the spatial arrangement of the substituents around the double bond.[3]

Structural Isomers of this compound

Caption: (E) and (Z) stereoisomers of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 19780-68-8 | [3] |

| Boiling Point | 114.3 °C at 760 mmHg | |

| Density | 0.726 g/cm³ | |

| Refractive Index | 1.418 | |

| Flash Point | 6.1 °C | |

| Vapor Pressure | 23.7 mmHg at 25°C |

Synthesis of this compound

Due to its specific substitution pattern, the synthesis of this compound requires careful consideration of regioselectivity and stereoselectivity. Three plausible laboratory-scale synthetic routes are detailed below.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and is particularly useful for creating specific double bond geometries.[4][5] To synthesize this compound, the logical disconnection is between the two carbons of the double bond, suggesting a reaction between a ketone and a phosphonium ylide.

Retrosynthetic Analysis (Wittig)

References

(Z)-3-Ethyl-4-methylpent-2-ene structural elucidation and conformation

An In-depth Technical Guide to the Structural Elucidation and Conformational Analysis of (Z)-3-Ethyl-4-methylpent-2-ene

Abstract

(Z)-3-Ethyl-4-methylpent-2-ene is a trisubstituted acyclic alkene that serves as an exemplary model for exploring the intricate interplay of stereochemistry and steric hindrance in molecular structure and conformation. This technical guide provides a comprehensive framework for the complete structural elucidation and conformational assessment of this molecule. We delve into the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing not just the methodologies but the causal logic behind their selection and data interpretation. Furthermore, this guide explores the dominant conformational preferences of the molecule, governed by allylic strain, and discusses both theoretical models and experimental verification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize complex organic molecules.

Introduction: The Challenge of a Sterically Crowded Alkene

The structural analysis of (Z)-3-Ethyl-4-methylpent-2-ene presents a unique set of challenges and learning opportunities. As an acyclic alkene, it possesses rotational freedom around its sp²-sp³ single bonds. However, its (Z)-configuration introduces significant steric crowding, placing an ethyl group and an isopropyl group in close proximity across the double bond. This inherent strain profoundly influences the molecule's stability, reactivity, and conformational landscape.

A thorough characterization is paramount, as the precise three-dimensional arrangement of atoms dictates the molecule's physical, chemical, and biological properties. This guide provides an integrated approach, combining multiple analytical techniques to build a complete, self-validating picture of the molecule's identity and preferred shape.

Part I: Definitive Structural Elucidation

The primary objective of structural elucidation is the unambiguous determination of atomic connectivity and stereochemistry. For (Z)-3-Ethyl-4-methylpent-2-ene, this involves confirming the carbon skeleton, locating the double bond, and, most critically, verifying the (Z)-geometry. Our approach is a multi-pronged spectroscopic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial proximity of nuclei.

2.1.1. ¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial blueprint. We anticipate distinct signals for each chemically non-equivalent proton. The key signal for stereochemical assignment is the vinylic proton (=C-H), whose coupling constant with the adjacent allylic proton provides clues, though the most definitive evidence comes from through-space correlations.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For (Z)-3-Ethyl-4-methylpent-2-ene (C₈H₁₆), we expect eight distinct carbon signals, confirming the absence of molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Key Correlations |

|---|---|---|---|

| C1 (CH₃-CH=) | ~1.65 | ~14 | Doublet |

| C2 (=CH-) | ~5.30 | ~125 | Quartet |

| C3 (=C(Et)-) | - | ~140 | Singlet |

| C4 (-CH(CH₃)₂) | ~2.50 | ~28 | Septet |

| C5 (CH₃CH₂-) | ~1.00 | ~13 | Triplet |

| C6 (CH₃CH₂-) | ~2.10 | ~22 | Quartet |

| C7, C8 (-CH(CH₃)₂) | ~1.05 | ~21 | Doublet |

2.1.2. 2D NMR: Confirming the Connections

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the spin systems. We would expect to see correlations between H1/H2, H6/H5, and H4/H7/H8, confirming the ethyl, isopropyl, and vinyl-methyl fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

2.1.3. The Decisive Experiment: Nuclear Overhauser Effect (NOE) for (Z)-Geometry

The most critical challenge is confirming the (Z)-stereochemistry. This cannot be reliably achieved through J-coupling alone in a trisubstituted alkene. The Nuclear Overhauser Effect (NOE), an interaction between nuclei that are close in space (<5 Å), is the definitive method.[1][2]

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on the (Z)-isomer, we would expect to see a cross-peak between the vinylic proton (H2) and the methylene protons of the ethyl group (H6). This is because the (Z)-configuration forces these groups onto the same side of the double bond, bringing them into close spatial proximity. Conversely, in the (E)-isomer, no such correlation would be observed.

Experimental Protocol: 2D NOESY for Stereochemical Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

-

Parameter Optimization:

-

Acquire standard 1D ¹H and 2D COSY spectra first to identify the chemical shifts of H2 (~5.30 ppm) and H6 (~2.10 ppm).

-

For the NOESY experiment, set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 300-800 ms. An initial value of 500 ms is a robust starting point.

-

-

Data Acquisition: Acquire the 2D NOESY spectrum. Acquisition times can range from 1 to several hours depending on the sample concentration.

-

Data Processing & Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Analyze the resulting contour plot. Identify the diagonal peaks corresponding to H2 and H6.

-

Self-Validation: The presence of a symmetric cross-peak correlating the diagonal peaks of H2 and H6 is a positive result. The absence of this cross-peak would invalidate the (Z)-assignment.

-

Confirmation: A definitive cross-peak between H2 and H6 confirms their spatial proximity, thus validating the (Z)-configuration of the double bond.[1][2]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For (Z)-3-Ethyl-4-methylpent-2-ene, the key is to identify vibrations associated with the trisubstituted alkene.

-

C=C Stretch: Trisubstituted double bonds typically show a C=C stretching absorption in the range of 1660-1680 cm⁻¹.[4]

-

Vinylic C-H Stretch: The sp² C-H bond will have a stretching frequency just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹).

-

Vinylic C-H Bend (Out-of-Plane): This is a diagnostically useful region. Trisubstituted alkenes exhibit a strong C-H "wag" absorption between 800-840 cm⁻¹.[5][6]

-

Alkyl C-H Stretch: The numerous sp³ C-H bonds will produce strong absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

Table 2: Key IR Absorption Bands for (Z)-3-Ethyl-4-methylpent-2-ene

| Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Vinylic C-H Stretch | 3010 - 3050 | Medium |

| Alkyl C-H Stretch | 2850 - 2975 | Strong |

| C=C Stretch | 1660 - 1680 | Medium-Weak |

| Vinylic C-H Bend | 800 - 840 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.[7]

-

Molecular Ion (M⁺): Alkenes generally show a distinct molecular ion peak.[8][9] For C₈H₁₆, the M⁺ peak would be observed at an m/z of 112.

-

Fragmentation: The fragmentation of branched alkenes is dominated by cleavages that form stable carbocations, particularly at branch points and in the allylic position.[10][11]

-

Allylic Cleavage: The most favored fragmentation pathway involves cleavage of the bond allylic to the double bond, as this results in a resonance-stabilized allylic cation. For this molecule, cleavage of the isopropyl group (loss of C₃H₇•) would yield a prominent peak at m/z 69. Cleavage of the ethyl group (loss of C₂H₅•) would result in a peak at m/z 83.

-

Workflow for Spectroscopic Elucidation

Caption: Integrated workflow for structural elucidation.

Part II: Conformational Analysis

With the structure confirmed, we turn to its three-dimensional nature. Conformational analysis of acyclic alkenes is governed by a delicate balance of steric and electronic effects. The low rotational barrier around single bonds allows the molecule to adopt various conformations, but only a few will be significantly populated at room temperature.

Theoretical Framework: The Dominance of Allylic Strain

The primary factor controlling the conformational preferences of (Z)-3-Ethyl-4-methylpent-2-ene is allylic strain , also known as A-strain.[12] This strain arises from steric interactions between substituents on the sp² carbons of the double bond and substituents on the adjacent allylic sp³ carbons.

There are two key types of allylic strain to consider:

-

A¹,³-Strain: This is a highly destabilizing interaction that occurs when a substituent on an allylic carbon eclipses a substituent on the C3 carbon of the double bond (a 1,3-relationship).[13] In our (Z)-isomer, this strain is particularly severe. Rotation around the C3-C4 bond will be heavily restricted to avoid placing one of the isopropyl's methyl groups in an eclipsing position with the vinylic methyl group (C1).

-

A¹,²-Strain: This interaction occurs between a substituent on an allylic carbon and a substituent on the C2 carbon of the double bond.[13]

The molecule will adopt a conformation that minimizes the sum of these destabilizing interactions.

Analysis of Key Rotational Barriers

We must consider rotation around the two key sp²-sp³ bonds: C2-C1 (trivial rotation of a methyl group) and, more importantly, the C3-C4 bond .

The conformation around the C3-C4 bond is the most critical. The lowest energy conformers will arise from staggering the bulky isopropyl group relative to the double bond. However, the (Z)-geometry creates a significant steric clash between the ethyl group (attached to C3) and the isopropyl group (attached to C4). The molecule will contort to relieve this strain, likely by rotating the isopropyl group so that its single hydrogen points towards the ethyl group, placing the two bulky methyl groups further away.

Logical Diagram of Steric Interactions

Caption: Dominant steric forces in (Z)-3-Ethyl-4-methylpent-2-ene.

Computational Modeling and Experimental Validation

-

Computational Chemistry: A full understanding of the potential energy surface can be achieved through computational methods like Density Functional Theory (DFT).[14] These calculations can map the energy changes associated with bond rotation, identify all stable conformers (local minima), and determine the global minimum energy structure, providing a quantitative measure of the energy differences between them.

-

Experimental Validation: The predictions from computational models can be validated experimentally. Quantitative NOE measurements can provide distance restraints between specific protons. If the dominant conformation predicted by DFT places H4 in close proximity to H5, for example, a corresponding NOE should be observable, lending strong experimental support to the theoretical model.

Conclusion

The comprehensive analysis of (Z)-3-Ethyl-4-methylpent-2-ene is a case study in modern chemical characterization. Through the logical and synergistic application of NMR (¹H, ¹³C, COSY, NOESY), IR, and MS, we can definitively establish its connectivity and, crucially, its (Z)-stereochemistry. The NOESY experiment stands out as the indispensable tool for this task. Furthermore, an understanding of fundamental principles, such as allylic strain, allows us to predict the molecule's conformational preferences. These predictions, grounded in theory, can be rigorously tested and confirmed through a combination of advanced NMR techniques and computational modeling. This integrated strategy provides a robust and self-validating pathway for the complete structural and conformational elucidation of complex organic molecules.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. IR spectrum: Alkenes [quimicaorganica.org]

- 7. youtube.com [youtube.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. whitman.edu [whitman.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

(E)-3-Ethyl-4-methylpent-2-ene stereochemistry and properties

An In-Depth Technical Guide to (E)-3-Ethyl-4-methylpent-2-ene: Stereochemistry, Properties, Synthesis, and Characterization

Introduction

(E)-3-Ethyl-4-methylpent-2-ene is a tri-substituted alkene with the chemical formula C₈H₁₆.[1][2] As a member of the octene family of isomers, its specific stereochemistry and substitution pattern dictate its physical properties and chemical reactivity. Understanding this molecule requires a detailed examination of its three-dimensional structure, the methods for its selective synthesis, and the analytical techniques used for its unambiguous identification. This guide provides a comprehensive overview for researchers and professionals in drug development and chemical synthesis, focusing on the causal relationships behind its stereochemical designation, synthetic pathways, and analytical validation.

PART 1: Stereochemistry and Nomenclature

The designation "(E)" in (E)-3-Ethyl-4-methylpent-2-ene is crucial for defining its spatial arrangement and distinguishing it from its (Z) counterpart. This nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for describing the geometry of double bonds.[3][4]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system assigns priority to the substituents on each carbon of the double bond based on atomic number.[5]

-

Analyze C2 of the pentene backbone:

-

Substituent 1: A methyl group (-CH₃). The atom directly attached is Carbon (Atomic Number = 6).

-

Substituent 2: A hydrogen atom (-H). The atom directly attached is Hydrogen (Atomic Number = 1).

-

Priority Assignment: The methyl group has higher priority than the hydrogen atom.

-

-

Analyze C3 of the pentene backbone:

-

Substituent 1: An ethyl group (-CH₂CH₃). The atom directly attached is Carbon. The next atoms are (C, H, H).

-

Substituent 2: An isopropyl group (-CH(CH₃)₂). The atom directly attached is Carbon. The next atoms are (C, C, H).

-

Priority Assignment: At the first point of difference, the isopropyl group has two carbons attached to the primary carbon, while the ethyl group has only one. Therefore, the isopropyl group has higher priority than the ethyl group.[6]

-

For the (E)-isomer , the two higher-priority groups (the methyl group on C2 and the isopropyl group on C3) are on opposite sides of the double bond axis. The name "E" comes from the German word entgegen, meaning opposite.[6]

Caption: CIP priority assignment for (E)-3-Ethyl-4-methylpent-2-ene.

PART 2: Physicochemical Properties

The physical and chemical properties of (E)-3-Ethyl-4-methylpent-2-ene are essential for its handling, purification, and application in synthesis. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][7] |

| Molecular Weight | 112.21 g/mol | [1][8] |

| CAS Registry Number | 42067-49-2 | [1][2] |

| Boiling Point | 114 °C (387.15 K) | [2][9] |

| Density | 0.735 g/mL | [9] |

| Refractive Index | 1.421 | [9] |

| Enthalpy of Vaporization (ΔvapH°) | 38.9 kJ/mol | [2] |

| IUPAC Name | (2E)-3-ethyl-4-methylpent-2-ene | [8] |

PART 3: Synthesis Pathway

The stereoselective synthesis of trisubstituted alkenes like (E)-3-Ethyl-4-methylpent-2-ene is a common challenge in organic chemistry. The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds.[10][11][12] To achieve high (E)-selectivity, a specific variant of this reaction is often required.

The Schlosser Modification of the Wittig Reaction

Standard Wittig reactions using non-stabilized ylides (like the one required here) typically favor the formation of the (Z)-alkene.[13] To overcome this and selectively produce the (E)-isomer, the Schlosser modification is the protocol of choice.[12] This modification involves the deprotonation and subsequent reprotonation of the betaine intermediate at low temperatures to favor the more stable threo-betaine, which then eliminates to form the (E)-alkene.

The synthesis can be achieved by reacting 3-methyl-2-butanone with the ylide generated from ethyltriphenylphosphonium bromide .

Caption: Workflow for the (E)-selective Wittig-Schlosser synthesis.

Experimental Protocol

This protocol is a representative procedure based on the Schlosser modification.

Materials:

-

Ethyltriphenylphosphonium bromide

-

3-Methyl-2-butanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Phenyllithium (PhLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium dropwise via syringe. The solution will turn a deep red/orange color, indicating the formation of the phosphorus ylide.[14] Stir for 1 hour at -78 °C.

-

Wittig Reaction: Add a solution of 3-methyl-2-butanone in anhydrous THF dropwise to the ylide solution at -78 °C. Stir for 1-2 hours, allowing for the formation of the betaine intermediate.

-

Schlosser Modification: Add a second equivalent of strong base (phenyllithium is commonly used) dropwise at -78 °C. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.

-

Allow the reaction to slowly warm to room temperature. This promotes equilibration to the more stable intermediate, which leads to the (E)-alkene upon elimination.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[15]

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure (E)-3-Ethyl-4-methylpent-2-ene.

PART 4: Analytical Characterization

Unambiguous characterization of the synthesized product is critical to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is employed.

Caption: Standard analytical workflow for product validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess purity and confirm the molecular weight. The retention index (RI) is also a key identifier.

-

Expected Results:

-

GC: A major peak corresponding to the product. The Kovats Retention Index (non-polar column) for the (E)-isomer has been reported as ~757-778 depending on conditions.[16][17] This allows for differentiation from the (Z)-isomer, which has a slightly different retention index (~768).[18]

-

MS: The electron ionization mass spectrum will show a molecular ion (M⁺) peak at m/z = 112, corresponding to the molecular weight of C₈H₁₆.[19] Common fragmentation patterns for alkenes will also be observed.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

~3000-3100 cm⁻¹: C-H stretching from the hydrogens attached to the sp² carbons of the double bond.[20][21]

-

~2850-2975 cm⁻¹: C-H stretching from the sp³ carbons of the methyl, ethyl, and isopropyl groups.

-

~1660-1680 cm⁻¹: C=C stretching vibration.[22] This peak may be weak for a highly substituted alkene.

-

The NIST database shows a gas-phase IR spectrum for the parent compound 3-Ethyl-4-methyl-2-pentene, which can be used as a reference.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide the most definitive structural elucidation, including confirmation of the (E)-stereochemistry.

-

Expected ¹H NMR Signals: The proton NMR will be complex, but key signals would include a quartet and triplet for the ethyl group, a doublet and multiplet for the isopropyl group, a doublet for the methyl group on the double bond, and a quartet for the vinylic proton.

-

Expected ¹³C NMR Signals: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The sp² carbons of the double bond will appear in the ~120-140 ppm region.

-

Stereochemistry Confirmation: Nuclear Overhauser Effect (NOE) experiments can be used to confirm the (E) geometry. Irradiation of the vinylic proton should show an NOE enhancement to the protons of the adjacent ethyl group, but not the protons of the methyl group on the other side of the double bond, confirming their trans relationship.

PART 5: Applications and Future Outlook

(E)-3-Ethyl-4-methylpent-2-ene is not a widely commercialized chemical but serves as a representative model for highly substituted alkenes. Its primary relevance is in:

-

Fundamental Research: As a substrate for studying the mechanisms of electrophilic addition and other reactions of alkenes. The steric hindrance around the double bond influences reaction rates and regioselectivity.[24]

-

Fuel Science: It has been identified as a component in catalytically cracked gasoline, making its properties relevant to combustion and fuel formulation studies.[17]

-

Synthetic Building Block: It can serve as a precursor in organic synthesis for the creation of complex, branched aliphatic structures, which are common motifs in natural products and active pharmaceutical ingredients.

The continued development of stereoselective synthesis methods will enable more efficient access to this and related molecules, paving the way for their potential use as specialized solvents, polymer precursors, or intermediates in fine chemical manufacturing.

References

- 1. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 2. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 3. studymind.co.uk [studymind.co.uk]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. This compound | C8H16 | CID 5352666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-3-ethyl-4-methylpent-2-ene [stenutz.eu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 17. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 18. (Z)-3-Ethyl-4-methylpent-2-ene | C8H16 | CID 5463221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound [webbook.nist.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Spectroscopic Properties of Alkenes [almerja.com]

- 22. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 23. This compound [webbook.nist.gov]

- 24. oit.edu [oit.edu]

A Comprehensive Spectroscopic and Synthetic Guide to 3-Ethyl-4-methyl-2-pentene

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3-Ethyl-4-methyl-2-pentene (C₈H₁₆) is a tetrasubstituted alkene characterized by a high degree of steric hindrance around the carbon-carbon double bond.[1][2] This structural feature imparts unique chemical reactivity and spectroscopic characteristics. The molecule exists as two geometric isomers, (E)-3-ethyl-4-methyl-2-pentene and (Z)-3-ethyl-4-methyl-2-pentene, the stereochemistry of which significantly influences their physical and spectroscopic properties.[3][4] A thorough understanding of the comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of these isomers in complex reaction mixtures and for quality control in synthetic processes.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol will be detailed, providing a practical basis for its preparation in a laboratory setting.

Molecular Structure and Stereoisomerism

The connectivity of this compound presents a central double bond at the 2-position of a pentene backbone, with an ethyl group at the 3-position and a methyl group at the 4-position. The presence of four non-hydrogen substituents on the double bond carbons gives rise to E/Z isomerism.

Caption: 2D structures of the (E) and (Z) isomers of this compound.

The strategic placement of bulky substituents around the double bond makes the synthesis and separation of these isomers a notable challenge in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the E and Z isomers.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: High-field NMR spectrometers (e.g., 400 MHz or higher for ¹H) are chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in sterically hindered molecules. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) because of its chemical inertness and sharp, single resonance.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR: To aid in the assignment of complex signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For the (Z)-isomer of this compound, the following chemical shifts have been reported.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH₃) | Data not available |

| C2 (=CH) | Data not available |

| C3 (=C) | Data not available |

| C4 (CH) | Data not available |

| C5, C6 (CH(CH₃)₂) | Data not available |

| C7 (CH₂) | Data not available |

| C8 (CH₃) | Data not available |

| Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-3-Ethyl-4-methyl-2-pentene. Specific, experimentally verified data with assignments from peer-reviewed literature is not readily available. However, typical chemical shifts for similar alkene structures can be found in spectral databases.[5] |

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the different proton environments and their neighboring protons through chemical shifts and coupling constants. Due to the lack of readily available, assigned experimental data in the scientific literature for either isomer of this compound, a detailed analysis with specific peak assignments cannot be provided at this time. However, general expectations for the proton signals can be outlined based on the structure. The vinylic proton would likely appear in the range of 5.0-5.5 ppm. The allylic protons of the ethyl group and the methine proton of the isopropyl group would be expected to resonate further downfield than typical alkane protons due to the influence of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key diagnostic absorption for an alkene is the C=C stretching vibration.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Gas-phase IR spectroscopy is often employed for volatile, non-polar compounds like this compound to minimize intermolecular interactions that can broaden spectral bands. A Fourier-transform infrared (FTIR) spectrometer is used for its high sensitivity and rapid data acquisition.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into an evacuated gas cell.

-

Data Acquisition: Record the interferogram using an FTIR spectrometer.

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the IR spectrum.

Spectral Analysis

The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook.[6]

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3100-3000 | Medium |

| C-H Stretch (alkane) | 3000-2850 | Strong |

| C=C Stretch | 1680-1640 | Weak to Medium |

| C-H Bend (alkane) | 1470-1350 | Medium |

| Table 2: Characteristic Infrared Absorption Frequencies for this compound. |

The C=C stretching absorption in tetrasubstituted alkenes is often weak or absent due to the symmetry around the double bond, which results in a small or zero change in the dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for volatile, thermally stable organic molecules. It typically produces a wealth of fragment ions, which aids in structural elucidation. A quadrupole mass analyzer is frequently used for its versatility and good performance.

Step-by-Step Methodology:

-

Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectral Analysis

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (112.2 g/mol ).[7] The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations.

References

- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H16 | CID 5352666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 4. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 5. (Z)-3-Ethyl-4-methylpent-2-ene | C8H16 | CID 5463221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4-methyl-2-pentene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methyl-2-pentene, a C8H16 alkene, exists as two geometric isomers: (E)-3-ethyl-4-methylpent-2-ene and (Z)-3-ethyl-4-methylpent-2-ene. The spatial arrangement of substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. A thorough understanding of these properties is critical for their synthesis, separation, identification, and application in various chemical processes, including as intermediates in organic synthesis. This guide provides a comprehensive overview of the key physical properties of these isomers, methodologies for their characterization, and the underlying principles that govern their behavior.

Molecular Structure and Geometric Isomerism

The Cahn-Ingold-Prelog (CIP) priority rules dictate the E/Z nomenclature for alkenes. For this compound, the substituents on the doubly bonded carbons (C2 and C3) determine the isomeric form.

-

At C2: The methyl group has a higher priority than the hydrogen atom.

-

At C3: The ethyl group has a higher priority than the isopropyl group.

This leads to two distinct isomers:

-

(E)-3-ethyl-4-methylpent-2-ene: The higher priority groups (methyl at C2 and ethyl at C3) are on opposite sides of the double bond.

-

(Z)-3-ethyl-4-methylpent-2-ene: The higher priority groups are on the same side of the double bond.

The structural differences between these isomers, though subtle, lead to significant variations in their physical properties due to differences in molecular symmetry, packing efficiency in the condensed phase, and intermolecular forces.

Caption: Molecular structures of (E) and (Z) isomers.

Comparative Physical Properties

The differentiation in the three-dimensional structure of the E and Z isomers directly influences their macroscopic physical properties. The data presented below has been aggregated from various chemical databases.

| Property | (E)-3-ethyl-4-methylpent-2-ene | (Z)-3-ethyl-4-methylpent-2-ene |

| CAS Number | 42067-49-2[1][2] | 42067-48-1[3] |

| Molecular Formula | C₈H₁₆[4][5][6] | C₈H₁₆[7][8] |

| Molecular Weight | 112.21 g/mol [4][5] | 112.21 g/mol [7] |

| Boiling Point | 114 °C[6] | 115 °C[8] |

| Density | 0.735 g/mL[6] | 0.726 g/cm³[4][9] |

| Refractive Index | 1.421[6] | 1.418[4][9] |

| Critical Temperature | 285 °C[6] | 289 °C[8] |

| Critical Pressure | 25.9 atm[6] | 26.3 atm[8] |

Note: Some sources provide data for "this compound" without specifying the isomer, which may represent a mixture or a single isomer. For instance, a boiling point of 114.3°C at 760 mmHg is reported for the unspecified compound.[4][9]

The (E)-isomer, being more linear, generally allows for more efficient molecular packing, which can lead to a higher density. However, the boiling points are very similar, suggesting that the differences in intermolecular van der Waals forces are minimal.

Spectroscopic and Chromatographic Profiles

Definitive identification and differentiation of the E/Z isomers rely on analytical techniques such as spectroscopy and chromatography.

Mass Spectrometry (MS)

Mass spectrometry of both isomers will yield a molecular ion peak (M+) corresponding to their shared molecular weight of 112.21 g/mol .[5][10] The fragmentation patterns are also expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis or comparison to reference spectra. The NIST Mass Spectrometry Data Center provides reference spectra for these compounds.[5][11]

Infrared (IR) Spectroscopy

IR spectroscopy can provide structural information. The C=C stretching vibration in alkenes is a key diagnostic peak. The position and intensity of this peak can sometimes differ slightly between E and Z isomers due to symmetry differences. The NIST/EPA Gas-Phase Infrared Database is a valuable resource for reference IR spectra.[11][12]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the isomers of this compound. Due to slight differences in their boiling points and interactions with the stationary phase of the GC column, the two isomers will have different retention times. The Kovats Retention Index (RI) is a standardized measure of retention time.

-

Kovats Retention Index (Standard non-polar column):

The difference in retention indices allows for the effective separation and quantification of each isomer in a mixture.

Experimental Protocol: Isomer Separation and Identification by GC-MS

This protocol outlines a self-validating workflow for the separation and identification of (E)- and (Z)-3-ethyl-4-methyl-2-pentene from a mixture. The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides both separation (GC) and definitive identification (MS).

Objective: To separate and identify the E/Z isomers of this compound in a sample.

Methodology:

-

Sample Preparation:

-

Dilute the alkene sample in a high-purity volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

-

Add an internal standard (e.g., n-octane) at a known concentration for quantitative analysis. The internal standard must be a compound that is well-resolved from the analytes of interest.

-

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for separation based on boiling points.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Instrumental Method:

-

Injector: Split/splitless injector at 250°C. A split injection (e.g., 50:1 split ratio) is used to prevent column overloading.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Hold: Maintain 200°C for 5 minutes.

-

Causality: The temperature program is designed to ensure good separation of the volatile isomers while eluting them in a reasonable timeframe.

-

-

MS Detector:

-

Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peaks corresponding to the isomers by comparing their retention times and mass spectra to a known reference standard or a spectral library like the NIST Mass Spectrometry Data Center.[5][11]

-

The peak with the earlier retention time on a non-polar column is typically the isomer with the lower boiling point.

-

Quantify each isomer by comparing its peak area to the peak area of the internal standard.

-

Caption: GC-MS workflow for isomer analysis.

Conclusion

The (E) and (Z) isomers of this compound, while constitutionally identical, exhibit distinct physical properties due to their different spatial geometries. These differences, particularly in boiling point and chromatographic behavior, are exploitable for their separation and analysis. For professionals in research and drug development, a precise characterization using robust methods like GC-MS is essential for ensuring the purity and identity of starting materials and intermediates, which is fundamental to reproducible and reliable outcomes in synthesis and formulation. The data and protocols presented in this guide serve as a foundational resource for the handling and characterization of these specific alkene isomers.

References

- 1. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 2. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 3. (Z)-3-Ethyl-4-methylpent-2-ene (CAS 42067-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C8H16 | CID 5352666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-3-ethyl-4-methylpent-2-ene [stenutz.eu]

- 7. (Z)-3-Ethyl-4-methylpent-2-ene | C8H16 | CID 5463221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-3-ethyl-4-methyl-2-pentene [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

3-Ethyl-4-methyl-2-pentene CAS number 19780-68-8 detailed information

An In-depth Technical Guide to 3-Ethyl-4-methyl-2-pentene (CAS: 19780-68-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Unique Alkene in the Synthetic Landscape

This compound (CAS: 19780-68-8) is a branched, acyclic octene that, while not a household name in medicinal chemistry, represents a valuable molecular scaffold for synthetic exploration.[1] With the chemical formula C8H16 and a molecular weight of 112.21 g/mol , its utility lies not in inherent biological activity but in its potential as a versatile intermediate for constructing more complex molecular architectures.[1][2] The presence of a trisubstituted double bond and stereocenters offers multiple avenues for stereoselective functionalization, a critical consideration in the synthesis of chiral drug candidates.

This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The protocols and explanations are designed to be self-validating, empowering researchers to confidently incorporate this compound into their synthetic strategies.

Part 1: Core Molecular Profile & Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. These parameters dictate everything from appropriate solvent selection and reaction temperature to storage conditions and purification strategies.

Structural and Stereochemical Identity

The IUPAC name, this compound, describes an eight-carbon alkene.[1] The double bond is located at the second carbon position, with an ethyl group at the third and a methyl group at the fourth.[3] This structure gives rise to geometric isomerism (E/Z) across the double bond. The generic CAS number 19780-68-8 may refer to a mixture of these stereoisomers, while specific isomers have their own identifiers.[1][4][5]

This stereoisomerism is a critical feature for drug development professionals, as the spatial arrangement of atoms can drastically alter a molecule's interaction with biological targets.

Physicochemical Data

The following table summarizes key quantitative data, compiled from authoritative chemical databases. Understanding these values is crucial for designing reaction setups and purification protocols like distillation.

| Property | Value | Source |

| Molecular Formula | C8H16 | [1][6] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| Boiling Point | 114.3 °C (387.3 K) at 760 mmHg | [1][7] |

| Density | 0.726 g/cm³ | [6][7] |

| Refractive Index | 1.418 | [6][7] |

| Flash Point | 6.1 °C | [6][7] |

| LogP (Octanol/Water) | 2.9987 | [7] |

| Stereochemistry | Exists as E/Z isomers | [1] |

Part 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is vital for researchers who may need to produce derivatives or scale up production. The most direct and illustrative laboratory-scale synthesis is the acid-catalyzed dehydration of the corresponding alcohol, 3-ethyl-4-methyl-2-pentanol.

Proposed Synthetic Workflow: Dehydration of 3-Ethyl-4-methyl-2-pentanol

This reaction follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. The mechanism involves protonation of the alcohol's hydroxyl group, forming a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. A neighboring proton is then eliminated to form the double bond.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 19780-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. homework.study.com [homework.study.com]

- 4. (E)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 5. (Z)-3-Ethyl-4-methylpent-2-ene [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. kuujia.com [kuujia.com]

An In-depth Technical Guide to the Thermodynamic Data of 3-Ethyl-4-methyl-2-pentene

Introduction: The Significance of Thermodynamic Properties in Chemical Process and Development

In the landscape of chemical research, process design, and drug development, a thorough understanding of the thermodynamic properties of organic molecules is paramount. These properties—encompassing enthalpy, entropy, and heat capacity—govern the feasibility, efficiency, and safety of chemical reactions and separations. 3-Ethyl-4-methyl-2-pentene, a branched C8 alkene, serves as a pertinent example of a hydrocarbon for which precise thermodynamic data is crucial for applications ranging from fuel formulation to synthetic chemistry. This guide provides a comprehensive overview of the available thermodynamic data for this compound, with a focus on both established estimation techniques and modern computational and experimental methodologies. Given the scarcity of direct experimental data for this specific isomer, this whitepaper emphasizes the predictive power of methods such as Benson Group Additivity, contextualized by discussions of experimental validation and computational chemistry.

Physicochemical Properties of this compound

Before delving into its thermodynamic properties, it is essential to establish the basic physicochemical characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | --INVALID-LINK--[1] |

| Molecular Weight | 112.21 g/mol | --INVALID-LINK--[1] |

| CAS Registry Number | 19780-68-8 | --INVALID-LINK--[1] |

| Boiling Point | 114-116 °C (237-241 °F; 387-389 K) | Experimental data is limited. |

| Stereoisomers | (E)-3-ethyl-4-methylpent-2-ene and (Z)-3-ethyl-4-methylpent-2-ene | --INVALID-LINK--[1] |

Estimation of Thermodynamic Properties: The Benson Group Additivity Method

In the frequent absence of extensive experimental data for complex organic molecules, estimation methods provide a reliable and efficient means of predicting thermodynamic properties. The Benson Group Additivity (BGA) method is a cornerstone of thermochemical estimation, predicated on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2] This approach offers remarkable accuracy for a wide range of organic compounds.

Core Principles of Benson Group Additivity

The BGA method dissects a molecule into a collection of polyvalent atomic groups. Each group's contribution to the overall thermodynamic property (enthalpy of formation, entropy, or heat capacity) is empirically determined from a large dataset of experimentally characterized molecules. The general equation for this method is:

Property = Σ (nᵢ × GroupValueᵢ) + Corrections

where nᵢ is the number of times group i appears in the molecule, GroupValueᵢ is the empirical value for that group, and Corrections account for non-additive effects such as ring strain, stereoisomerism (e.g., cis/trans), and gauche interactions.[3]

Application to this compound

To illustrate the BGA method, we will estimate the standard enthalpy of formation (ΔHf°) in the gas phase at 298.15 K for (E)-3-Ethyl-4-methyl-2-pentene.

Step 1: Deconstruction of the Molecule into Benson Groups

The structure of (E)-3-Ethyl-4-methyl-2-pentene is first analyzed to identify its constituent Benson groups.

Caption: Skeletal structure of this compound.

The molecule is broken down as follows:

-

One C-(H)₃(C) group: The terminal methyl group of the ethyl substituent.

-

One C-(H)₂(C)₂ group: The methylene group of the ethyl substituent.

-

One Cd-(C)₂ group: The carbon atom of the double bond bonded to the ethyl group and the methyl group.

-

One Cd-(C)(H) group: The carbon atom of the double bond bonded to the isopropyl group and a hydrogen atom.

-

One C-(C)₂(H) group: The methine carbon of the isopropyl group.

-

Two C-(H)₃(C) groups: The two terminal methyl groups of the isopropyl substituent.

Step 2: Summation of Group Contributions for Enthalpy of Formation

Using established Benson group values for alkenes (in kcal/mol at 298.15 K), we can calculate the estimated enthalpy of formation.[4]

| Group | Contribution (kcal/mol) | Count | Total (kcal/mol) |

| C-(H)₃(C) | -10.20 | 3 | -30.60 |

| C-(H)₂(C)₂ | -4.95 | 1 | -4.95 |

| Cd-(C)₂ | 10.34 | 1 | 10.34 |

| Cd-(C)(H) | 8.59 | 1 | 8.59 |

| C-(C)₂(H) | -1.90 | 1 | -1.90 |

| Sum of Groups | -18.52 |

Step 3: Application of Correction Factors

For (E)-3-Ethyl-4-methyl-2-pentene, there are no significant ring strain or gauche interactions that require correction. A cis correction would be applied to the (Z) isomer.

Therefore, the estimated standard enthalpy of formation for (E)-3-Ethyl-4-methyl-2-pentene is approximately -18.52 kcal/mol (-77.49 kJ/mol) . This value is in reasonable agreement with the average enthalpy of formation for C8H16 alkene isomer groups, which has been estimated to be around -110.1 kJ/mol, though individual isomer values can vary significantly based on branching and double bond position.[5]

A similar process can be applied to estimate the standard entropy (S°) and heat capacity (Cp°) by summing the respective group contributions for these properties.

Caption: Workflow for estimating thermodynamic properties using the Benson Group Additivity method.

Experimental Determination of Thermodynamic Properties

While estimation methods are powerful, experimental validation is the gold standard in thermochemistry. The primary experimental techniques for determining the thermodynamic properties of compounds like this compound are calorimetry-based.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its experimentally measured enthalpy of combustion. This is achieved using a bomb calorimeter.[6]

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a container of known low combustibility to handle its volatility.

-

Calorimeter Assembly: The sample is placed in a steel "bomb," which is then pressurized with a surplus of pure oxygen.

-

Immersion and Equilibration: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.

The enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance.[7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.

Experimental Protocol:

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to establish the baseline heat flow of the instrument.

-

Reference Material Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.

-

Sample Measurement: The standard is replaced with a precisely weighed sample of this compound, and the heating program is repeated.

-

Calculation: By comparing the heat flow differences between the baseline, the standard, and the sample runs, the specific heat capacity of the sample as a function of temperature can be accurately determined.[3]

Computational Chemistry Approaches

Modern computational chemistry provides a powerful alternative and complement to experimental and estimation methods for determining thermodynamic properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict these properties from first principles.

DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By performing these calculations for the molecule of interest and its constituent elements in their standard states, the enthalpy of formation can be calculated. Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics can be used to determine its entropy and heat capacity.

For a molecule like this compound, DFT can provide valuable insights into the relative stabilities of the (E) and (Z) isomers and can yield a complete set of thermodynamic data without the need for physical experimentation. The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set, and results are often benchmarked against reliable experimental data for similar compounds to ensure their validity.

Conclusion

While direct experimental thermodynamic data for this compound is not widely available in public databases, a robust understanding of its thermodynamic profile can be achieved through a combination of established estimation techniques, knowledge of standard experimental protocols, and modern computational methods. The Benson Group Additivity method offers a rapid and reliable means of estimating key properties like the enthalpy of formation, entropy, and heat capacity. These estimated values provide a strong foundation for process modeling and reaction design. For applications requiring higher precision, the experimental methodologies of bomb calorimetry and DSC, along with first-principles calculations using DFT, represent the definitive approaches for obtaining accurate thermodynamic data. The synergy of these methods provides researchers, scientists, and drug development professionals with the necessary tools to confidently incorporate the thermodynamic behavior of this compound into their work.

References

- 1. This compound [webbook.nist.gov]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. This compound (CAS 19780-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 3-Ethyl-4-methyl-2-pentene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethyl-4-methyl-2-pentene, a C8 alkene of interest in various research and development applications. Grounded in the fundamental principles of intermolecular forces, this document elucidates the theoretical underpinnings of its solubility in common organic solvents. In the absence of extensive empirical data for this specific molecule, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility. The expected solubility profile, based on established chemical principles, is summarized for a range of solvents, providing a predictive framework for laboratory applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of nonpolar compounds like this compound to inform solvent selection, reaction optimization, and purification strategies.

Introduction: Understanding the Physicochemical Landscape

This compound (C₈H₁₆) is an unsaturated hydrocarbon belonging to the alkene family.[1][2][3][4] Its molecular structure, characterized by a carbon-carbon double bond and a branched alkyl framework, dictates its physical and chemical properties, most notably its solubility. The principle of "like dissolves like" is the cornerstone for predicting the solubility of any compound.[5][6] This axiom posits that substances with similar intermolecular forces are more likely to be miscible. For organic compounds, the key determining factor is polarity.

This compound is an archetypal nonpolar molecule. The electronegativity difference between carbon and hydrogen is minimal, resulting in nonpolar C-H bonds. While the sp² hybridized carbons of the double bond are slightly more electronegative than sp³ carbons, the overall molecular geometry is largely symmetrical, leading to a negligible net dipole moment.[7] Consequently, the predominant intermolecular forces at play are the relatively weak London dispersion forces.[8] This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

In the context of this compound, its dissolution in a nonpolar solvent, such as hexane or toluene, involves the disruption of weak London dispersion forces between the alkene molecules and between the solvent molecules, and the formation of new, similarly weak, London dispersion forces between the alkene and the solvent. This results in a small enthalpy change (ΔH ≈ 0). The primary driving force for dissolution in such cases is the increase in entropy (ΔS > 0) that accompanies the mixing of the two substances.

Conversely, when attempting to dissolve this compound in a polar solvent like water or ethanol, the scenario is markedly different. The strong hydrogen bonds between the polar solvent molecules must be broken to accommodate the nonpolar alkene. The energy required to disrupt these strong interactions is not sufficiently compensated by the weak London dispersion forces that would form between the alkene and the polar solvent. This leads to a positive (unfavorable) enthalpy change (ΔH > 0), and dissolution is not favored, leading to immiscibility.[8][9]

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above, the following table provides a predictive summary of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Nonpolar Solvents | |||

| n-Hexane | C₆H₁₄ | Nonpolar | Highly Soluble |

| Toluene | C₇H₈ | Nonpolar | Highly Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Insoluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Insoluble |

| Methanol | CH₃OH | Polar Protic | Insoluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities, the following detailed, step-by-step methodology is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (± 0.0001 g)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringes and syringe filters (0.22 µm)

-

Glass vials with screw caps

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of the chosen solvent into a series of glass vials.

-

Add an excess of this compound to each vial. The presence of a visible excess of the alkene is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a predetermined period to facilitate dissolution. The time required to reach equilibrium should be determined empirically by taking measurements at various time points until the concentration of the solute in the solvent remains constant. A minimum of 24 hours is recommended as a starting point.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the water bath for a sufficient time to allow the undissolved alkene to separate.

-

For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

-

Accurately determine the mass of the filtered saturated solution.

-

Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method such as GC-FID. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation and Expression:

-

Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g solvent) or as a percentage by weight (% w/w).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

While the primary determinant of solubility is the polarity of the solute and solvent, other factors can also play a role:

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many nonpolar systems, solubility tends to increase with temperature.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

-

Purity of Substances: The presence of impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity reagents is essential.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of this compound can be visualized as a logical flow based on the properties of the solvent.

Caption: Logical diagram for predicting the solubility of this compound.

Conclusion

The solubility of this compound is dictated by its nonpolar character, making it highly soluble in nonpolar organic solvents and largely insoluble in polar solvents. This guide provides a robust theoretical framework and a detailed experimental protocol for the quantitative determination of its solubility. A thorough understanding of these principles and methodologies is crucial for the effective application of this compound in a laboratory setting, enabling informed decisions regarding solvent selection for chemical reactions, extractions, and purifications.

References

- 1. store.astm.org [store.astm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oer-studentresources.gesci.org [oer-studentresources.gesci.org]

Molecular geometry and bond angles of 3-Ethyl-4-methyl-2-pentene

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Ethyl-4-methyl-2-pentene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of this compound. Moving beyond rudimentary models, this document elucidates the foundational principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and orbital hybridization to predict the molecule's three-dimensional structure. A central focus is placed on the nuanced deviations from idealized bond angles, driven by the significant steric hindrance imposed by its alkyl substituents. The guide further outlines the established experimental and computational workflows employed for the precise determination of such molecular parameters, offering a robust theoretical and practical framework for professionals in the chemical and pharmaceutical sciences.

Foundational Structural Analysis: Hybridization and Isomerism

This compound, with the chemical formula C₈H₁₆, is an unsaturated hydrocarbon classified as an alkene.[1][2] Its structure is defined by a five-carbon parent chain with a double bond originating at the second carbon (C2).[3][4] The molecule is further substituted with an ethyl group at C3 and a methyl group at C4.

Orbital Hybridization

The local geometry around each carbon atom is dictated by its orbital hybridization state, which is a direct consequence of its bonding environment.

-

sp² Hybridization: The carbon atoms participating in the double bond, C2 and C3, are sp² hybridized. This involves the mixing of one s orbital and two p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry.[5] The remaining unhybridized p orbital on each carbon overlaps to form the π bond.

-

sp³ Hybridization: All other carbon atoms (C1, C4, C5, and the carbons of the ethyl group) are sp³ hybridized. This mixing of one s orbital and three p orbitals results in four sp³ hybrid orbitals that adopt a tetrahedral arrangement to minimize electron repulsion.[6]

The hybridization scheme is fundamental to the molecule's overall architecture, defining the primary geometry at each atomic center.

E/Z Isomerism

The restricted rotation around the C2=C3 double bond gives rise to stereoisomerism.[5] this compound can exist as two distinct geometric isomers: (E)-3-Ethyl-4-methyl-2-pentene and (Z)-3-Ethyl-4-methyl-2-pentene.[7][8][9] The (E/Z) designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bonded carbons.

-

At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

-

At C3: The isopropyl group (-CH(CH₃)₂) has a higher priority than the ethyl group (-CH₂CH₃).

Therefore:

-

In the (Z)-isomer , the higher-priority groups (methyl at C2 and isopropyl at C3) are on the same side of the double bond.

-

In the (E)-isomer , the higher-priority groups are on opposite sides of the double bond.

This isomeric difference is critical, as it directly influences the spatial disposition of the bulky alkyl groups and, consequently, the magnitude of steric strain and the resulting bond angles.

VSEPR Theory and Idealized Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a cornerstone model for predicting molecular geometry. It posits that electron pairs in the valence shell of a central atom arrange themselves to be as far apart as possible, thereby minimizing electrostatic repulsion.[10][11][12]

-

Trigonal Planar Centers (C2 & C3): For the sp² hybridized carbons (C2 and C3), VSEPR theory predicts an ideal trigonal planar geometry for the electron domains.[13] This corresponds to idealized bond angles of 120° around these atoms.[5][6]

-

Tetrahedral Centers (C1, C4, C5, etc.): For the sp³ hybridized carbons, which have four single bonds and no lone pairs, VSEPR theory predicts a tetrahedral geometry.[14] This results in idealized bond angles of 109.5° .[6]

While these idealized angles provide a foundational baseline, they do not account for the differing spatial requirements of various substituent groups.

The Impact of Steric Hindrance on Bond Angles

In the actual this compound molecule, significant deviations from these ideal angles occur due to steric hindrance .[15][16] This phenomenon arises from the repulsive forces between the electron clouds of non-bonded atoms or groups that are in close proximity.[17][18] The bulky ethyl and isopropyl groups attached to the C2=C3 double bond are the primary sources of this strain.

The causality is direct: to alleviate the repulsion caused by these large alkyl groups attempting to occupy the same space, the molecule distorts its geometry. This distortion manifests as an expansion of certain bond angles and a compression of others.

Predicted Deviations:

-

Around C2 and C3: The bond angles involving the bulkiest substituents are expected to expand beyond the ideal 120°. For instance, the C1-C2=C3 and C4-C3=C2 bond angles will likely be greater than 120° to increase the separation between the methyl, ethyl, and isopropyl groups.

-